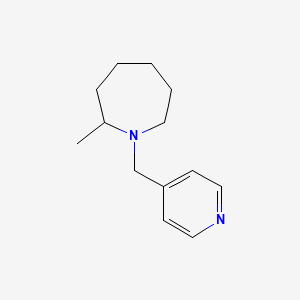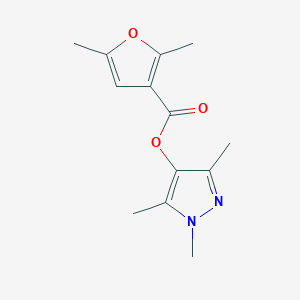![molecular formula C14H20N2O B7592512 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. DMPP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has a molecular formula of C14H21NO and a molecular weight of 219.33 g/mol.
Mechanism of Action
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When this compound binds to the receptor, it causes a conformational change that leads to the opening of the ion channel. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to enhance cognitive function. This compound has been shown to improve learning and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide in lab experiments is its high potency and selectivity for nAChRs. This allows for precise manipulation of the receptor activity without affecting other neurotransmitter systems. Additionally, this compound has a long half-life, which allows for sustained receptor activation. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide. One potential direction is the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms of this compound's anti-inflammatory effects and its potential use in the treatment of inflammatory conditions. Finally, the development of more selective and potent this compound analogs may lead to the discovery of novel therapeutic targets.
Synthesis Methods
The synthesis of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide involves the reaction of 2,3-dimethylphenylamine with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction results in the formation of this compound as a white crystalline solid with a high yield.
Scientific Research Applications
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been extensively studied for its potential application in various scientific research fields. One of the primary applications of this compound is in the field of neuroscience. This compound acts as an agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes such as learning, memory, and attention. This compound has been shown to enhance the activity of nAChRs, leading to improved cognitive function.
properties
IUPAC Name |
2-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-12(11(10)2)13-7-4-8-16(13)9-14(15)17/h3,5-6,13H,4,7-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOGHHJUOEXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)

![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)





![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)